An In-depth Technical Guide to 3-Amino-2-chlorobenzylamine: A review of available data and properties of related isomers.
An In-depth Technical Guide to 3-Amino-2-chlorobenzylamine: A review of available data and properties of related isomers.
Introduction
Benzylamine and its substituted derivatives are a significant class of organic compounds utilized as building blocks in the synthesis of a wide array of pharmaceuticals and agrochemicals.[1] Their biological activity is of considerable interest to researchers in drug discovery. This document aims to provide a technical overview of the chemical properties of 3-Amino-2-chlorobenzylamine. Due to the limited availability of specific data for this compound, this guide focuses on the known properties of its structural isomers, 2-chlorobenzylamine and 3-chlorobenzylamine, to provide a comparative and inferred understanding.
Physicochemical Properties
The physicochemical properties of benzylamines are influenced by the nature and position of substituents on the benzene ring. The following tables summarize the available data for 2-chlorobenzylamine, 3-chlorobenzylamine, and the parent compound, benzylamine. These values provide an estimate of the expected properties for 3-Amino-2-chlorobenzylamine.
Table 1: General and Physical Properties of Benzylamine and its Chloro- Isomers
| Property | 2-Chlorobenzylamine | 3-Chlorobenzylamine | Benzylamine |
| Molecular Formula | C₇H₈ClN | C₇H₈ClN | C₇H₉N |
| Molecular Weight | 141.60 g/mol | 141.60 g/mol | 107.15 g/mol [1] |
| Appearance | Colorless liquid with a slight amine odor | Liquid | Colorless to light yellow liquid with a strong ammonia odor |
| Boiling Point | 103-104 °C at 11 mmHg | 110-112 °C at 17 mmHg | 185 °C[1] |
| Density | 1.173 g/mL at 25 °C | 1.159 g/mL at 25 °C | 0.981 g/cm³[1] |
| Refractive Index | n20/D 1.562 | n20/D 1.559 | - |
| Solubility | Somewhat soluble in water | - | Moderately soluble in water, highly miscible with organic solvents[1] |
Table 2: Safety and Hazard Information
| Hazard Information | 2-Chlorobenzylamine | 3-Chlorobenzylamine | Benzylamine |
| GHS Pictograms | Corrosive, Irritant | GHS05 (Corrosion)[2] | - |
| Signal Word | - | Danger[2] | - |
| Hazard Statements | Causes severe skin burns and eye damage | H314: Causes severe skin burns and eye damage[2] | Highly irritating to skin and mucous membranes |
| Flash Point | - | 98 °C (closed cup)[2] | - |
Reactivity and Synthesis
Benzylamines are typically basic and react with acids to form salts. The amino group acts as a nucleophile. The reactivity of the aromatic ring is influenced by the electron-withdrawing or -donating nature of its substituents.
General Reactivity
Substituted benzylamines are known to undergo various reactions, including:
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N-Alkylation: The benzyl group can be removed by hydrogenolysis after N-alkylation, making benzylamine a useful masked source of ammonia.
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Acylation: Reaction with acylating agents, such as acetyl chloride, forms the corresponding N-benzylacetamide.
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Reductive Amination: 3-Chlorobenzylamine is used in dihydroquinolone synthesis through reductive amination.
Hypothetical Synthesis of 3-Amino-2-chlorobenzylamine
While a specific, experimentally validated protocol for the synthesis of 3-Amino-2-chlorobenzylamine is not available, a plausible synthetic route can be proposed based on standard organic chemistry transformations. A common approach for synthesizing substituted benzylamines involves the reduction of a corresponding benzonitrile or the reductive amination of a benzaldehyde.
A potential synthetic pathway could start from 2-chloro-3-nitrobenzoic acid, which can be converted to the corresponding amide, then reduced to the amine, and finally, the amide can be reduced to the benzylamine.
Caption: A possible synthetic route to 3-Amino-2-chlorobenzylamine.
Biological Activity and Applications
The biological activity of benzylamine derivatives is an active area of research. Substituted benzylamines have shown potential as:
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Antifungal and Antibacterial Agents: Certain benzylamine derivatives exhibit antifungal and antibacterial properties.[1]
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Enzyme Inhibitors: Dihydroquinolines with aminoalkyl side chains, synthesized from benzylamines, have been identified as potent inhibitors of n-NOS.
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Pharmaceutical Intermediates: Benzylamine is a crucial intermediate in the production of various active pharmaceutical ingredients.[1]
Given the lack of specific studies on 3-Amino-2-chlorobenzylamine, its biological profile remains uncharacterized. However, based on the activities of related compounds, it could be a candidate for screening in various biological assays.
Experimental Protocols
Detailed experimental protocols for the synthesis, purification, and analysis of 3-Amino-2-chlorobenzylamine are not available in the reviewed literature. Researchers would need to develop and optimize these protocols based on general methods for substituted benzylamines. A general procedure for a related synthesis, the Gabriel synthesis of benzylamine, can be found in the literature and may serve as a starting point for developing a custom synthesis.[3]
Signaling Pathways and Experimental Workflows
Information regarding signaling pathways modulated by 3-Amino-2-chlorobenzylamine is not available. Consequently, no diagrams for signaling pathways or specific experimental workflows can be provided at this time.
The following diagram illustrates a general workflow for the synthesis and characterization of a novel substituted benzylamine, which would be applicable to the study of 3-Amino-2-chlorobenzylamine.
Caption: A generalized workflow for the synthesis and evaluation of a novel benzylamine derivative.
Conclusion
While a detailed technical guide on 3-Amino-2-chlorobenzylamine cannot be fully realized due to the absence of specific experimental data, this document provides a foundational understanding by summarizing the known properties of its close structural isomers and the parent benzylamine compound. The provided data tables and the hypothetical synthetic pathway offer a valuable resource for researchers interested in the synthesis and characterization of this and other novel substituted benzylamines. Further experimental investigation is required to elucidate the specific chemical and biological properties of 3-Amino-2-chlorobenzylamine.




